molecular formula C8H12O2Sn B12543685 5-Trimethylstannanyl-furan-2-carbaldehyde CAS No. 144968-77-4

5-Trimethylstannanyl-furan-2-carbaldehyde

Cat. No.: B12543685
CAS No.: 144968-77-4
M. Wt: 258.89 g/mol
InChI Key: OYTRGTLOMGMIAF-UHFFFAOYSA-N
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Description

5-Trimethylstannanyl-furan-2-carbaldehyde is an organotin compound that features a furan ring substituted with a trimethylstannanyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trimethylstannanyl-furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with trimethylstannyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Trimethylstannanyl-furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylstannanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

5-Trimethylstannanyl-furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Trimethylstannanyl-furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethylstannanyl group can also interact with metal-binding sites, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Trimethylstannanyl-furan-2-carbaldehyde is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

144968-77-4

Molecular Formula

C8H12O2Sn

Molecular Weight

258.89 g/mol

IUPAC Name

5-trimethylstannylfuran-2-carbaldehyde

InChI

InChI=1S/C5H3O2.3CH3.Sn/c6-4-5-2-1-3-7-5;;;;/h1-2,4H;3*1H3;

InChI Key

OYTRGTLOMGMIAF-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(O1)C=O

Origin of Product

United States

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